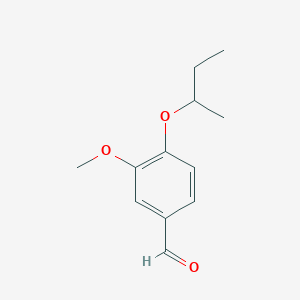

4-Sec-butoxy-3-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Sec-butoxy-3-methoxybenzaldehyde (4-SBMB) is a chemical compound commonly used in scientific research and laboratory experiments. It is a member of the benzaldehyde family, which includes compounds that are derived from benzene. 4-SBMB has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and mechanism of action.

科学的研究の応用

Synthesis and Chemical Properties

4-Sec-butoxy-3-methoxybenzaldehyde, a compound related to benzaldehydes, has been the subject of various research studies focusing on its synthesis and chemical properties. For instance, a study detailed the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a similar compound, via O-alkylation and Vilsmeier-Hack reactions, achieving an 82.26% yield under optimized conditions (Lu Yong-zhong, 2011). Another research focused on synthesizing and structurally verifying chlorinated vanillins and syringaldehydes, which are related to the methoxybenzaldehyde family (J. Hyötyläinen & J. Knuutinen, 1993).

Molecular Interactions and Applications

Studies on molecular interactions and potential applications of compounds similar to this compound have also been conducted. For example, the spectral characteristics and molecular interactions of 4-hydroxy-3-methoxybenzaldehyde in different solvents and conditions were analyzed, providing insights into its chemical behavior (N. Rajendiran & T. Balasubramanian, 2008). Additionally, a study on 4-methoxybenzaldehyde examined its structural and electronic properties, revealing intermolecular interactions and potential applications in inhibiting Tyrosinase, an enzyme involved in melanin production (H. Ghalla et al., 2018).

Spectroscopic Analysis and Quantum Chemistry

Spectroscopic and quantum chemical investigations have been carried out on derivatives of vanillin, a compound structurally related to this compound. These studies provide insights into the optimized geometry, vibrational frequencies, NMR chemical shifts, and other properties of these derivatives, which are crucial for understanding their behavior in various applications (A. Abbas et al., 2016).

Antioxidant Activities

Additionally, research on the synthesis of chalcone derivatives from halogenated vanillin and their evaluation as antioxidants demonstrates the potential biological applications of compounds in the benzaldehyde family. This study highlights the importance of understanding the structural and chemical properties of these compounds for their potential use in health and medicine (Chairul Rijal et al., 2022).

作用機序

Mode of Action

Based on its structural similarity to other benzaldehyde derivatives, it may interact with its targets through nucleophilic substitution or free radical reactions .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .

生化学分析

Biochemical Properties

4-Sec-butoxy-3-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound can interact with enzymes that facilitate these reactions, such as N-bromosuccinimide (NBS), which initiates free radical reactions by losing a bromine atom and forming a succinimidyl radical

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as free radical bromination, where it forms intermediates that can interact with other molecules . These interactions can lead to the modulation of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its activity and effectiveness . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Studying the transport and distribution of the compound is vital for understanding its bioavailability and effectiveness in different biological contexts.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme activity and gene expression

特性

IUPAC Name |

4-butan-2-yloxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-9(2)15-11-6-5-10(8-13)7-12(11)14-3/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWKDCMKTGMQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611394 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

722489-38-5 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)